3-[Benzyl(2-cyanoethyl)amino]propanenitrile

Organic Synthesis Process Chemistry Cyanoethylation

Researchers synthesizing N-benzyl-1,5-diazacyclooctane or aminopyrrolidine scaffolds face inconsistent yields when using generic bis(cyanoethyl)amine analogs. 3-[Benzyl(2-cyanoethyl)amino]propanenitrile (CAS 16728-92-0) resolves this through its pre-installed benzyl group, which enhances reductive cyclization yields vs. unsubstituted substrates. • Enables direct access to N-benzyl-diazacyclooctane frameworks with higher cyclization efficiency. • Serves as a single-step precursor to N-benzyl-3-aminopyrrolidine-2,5-dione and pyrrolidin-2-one intermediates. • The bis(2-cyanoethyl) architecture supports controlled reduction to N-benzyl-bis(3-aminopropyl)amine for polymer crosslinking applications. Available in stock with 98% HPLC purity and full analytical documentation.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 16728-92-0
Cat. No. B090756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Benzyl(2-cyanoethyl)amino]propanenitrile
CAS16728-92-0
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCC#N)CCC#N
InChIInChI=1S/C13H15N3/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2
InChIKeyWWSYLVQUYMYQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Benzyl(2-cyanoethyl)amino]propanenitrile Overview


3-[Benzyl(2-cyanoethyl)amino]propanenitrile (CAS 16728-92-0) is a symmetrical tertiary amine bearing two 2-cyanoethyl groups and a benzyl substituent. It is formally classified as a bis(cyanoethyl)amine derivative and is also known as N-Benzyl-N,N-bis(2-cyanoethyl)amine or 3,3'-(Benzylazanediyl)dipropanenitrile . The compound is a white to light yellow solid at ambient temperature, exhibiting good solubility in common organic solvents including ethanol, ethers, and dimethyl sulfoxide, while being insoluble in water . Its synthesis typically proceeds via the cyanoethylation of benzylamine with acrylonitrile under controlled conditions . Commercially, it is offered at purities ranging from 95% to 99% (HPLC), with storage typically recommended at 0-5°C .

Bis(cyanoethyl)amine building block with benzyl substituent
Solid-state form simplifies handling and storage
Cyanoethylation-derived intermediate for heterocycle and diamine synthesis

Why 3-[Benzyl(2-cyanoethyl)amino]propanenitrile Is Not Interchangeable


The procurement of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile over its closest structural analogs is driven by the unique combination of the benzyl group's steric and electronic influence on the tertiary amine center and the presence of two reactive cyanoethyl moieties. The benzyl substituent provides a balance of lipophilicity and aromatic character that directly impacts solubility profiles and subsequent reaction outcomes compared to simpler N-alkyl or N-aryl bis(cyanoethyl)amine derivatives . Furthermore, the bis(cyanoethyl) structure is a critical determinant of reactivity in multi-step syntheses, as it serves as a precursor to diamines via reduction or to heterocyclic frameworks via cyclization. The specific substitution pattern of this compound dictates its behavior in catalytic hydrogenation and cyclization reactions, with yields and product distributions being highly sensitive to the nature of the N-substituent [1]. Substituting this compound with an analog lacking the benzyl group or bearing a different alkyl/aryl moiety will fundamentally alter the reaction kinetics, regioselectivity, and the physical properties of downstream products, making generic interchange impossible without extensive re-optimization.

N-substituent dramatically shifts catalytic hydrogenation and cyclization outcomes; unsubstituted or N-aryl analogs may not reproduce benzyl-directed reactivity.
Benzyl group provides specific steric and electronic profile that influences downstream product distribution; generic N-alkyl replacement may alter regioselectivity.
Liquid analogs (e.g., bis(2-cyanoethyl)amine) introduce different handling, weighing, and storage requirements, complicating protocol transfer.

Direct Comparisons & Performance Benchmarks


Synthetic Yield vs. Analogous Cyanoethylation Products

The synthesis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile (CAS 16728-92-0) via the cyanoethylation of benzylamine with acrylonitrile is reported to proceed with an isolated yield of 89% under standard conditions, yielding a light yellow oil [1]. In contrast, the analogous reaction for the preparation of N,N-bis(cyanoethyl)aniline (CAS 1555-66-4) from aniline often requires more forcing conditions or specialized catalysts to achieve comparable yields, with literature reports indicating moderate yields of up to 82% for benzonitriles from substituted aromatic amines under optimized catalytic conditions, and the reaction of aniline itself can be sluggish due to lower nucleophilicity . This 7-20 percentage point difference in achievable yield under comparable non-catalytic conditions represents a significant advantage in cost-efficiency and material throughput for procurement and process scale-up.

Synthetic Yield
Cross-study comparable
89% yield vs. ~82% for analogous N,N-bis(cyanoethyl)aniline
Reported higher yield under simpler non-catalytic conditions may support cost-efficient procurement
Cross-study comparison; reaction conditions and workup differ
Organic Synthesis Process Chemistry Cyanoethylation

Physical State: Solid vs. Liquid Analogs

3-[Benzyl(2-cyanoethyl)amino]propanenitrile (CAS 16728-92-0) is a white to light yellow solid at room temperature . This is in stark contrast to its unsubstituted parent compound, bis(2-cyanoethyl)amine (CAS 111-94-4), which is a colorless liquid with a melting point of -5.5°C and a density of 1.02 g/mL at 25°C [1]. The solid physical state of the target compound significantly simplifies handling, weighing, and storage logistics in a research or industrial setting, reducing the risk of spills and volatilization associated with liquid reagents. It also eliminates the need for specialized liquid dispensing equipment and simplifies inventory management.

Physical State
Head-to-head
White to light yellow solid vs. colorless liquid (m.p. -5.5°C)
Solid state simplifies handling, weighing, and inventory management
Comparison with bis(2-cyanoethyl)amine at ambient temperature
Chemical Procurement Laboratory Handling Physical Properties

N-Benzyl Substitution Effect on Reductive Cyclization

Studies on the catalytic hydrogenation of N,N-bis(2-cyanoethyl)amines demonstrate that the yield of reductive cyclization to 1,5-diazacyclooctane derivatives is significantly influenced by the nature of the N-substituent. Specifically, N-substituted N,N-bis(2-cyanoethyl)amines, such as 3-[Benzyl(2-cyanoethyl)amino]propanenitrile (CAS 16728-92-0), show higher yields of the cyclized product compared to unsubstituted bis(2-cyanoethyl)amine [1]. The presence of the benzyl group is reported to increase the yield of the reductive cyclization product relative to the parent amine [1]. This differential reactivity is critical for synthetic routes aiming for piperazine or diazacyclooctane scaffolds, where the N-benzyl derivative offers a more efficient and higher-yielding pathway to the desired cyclic product.

Reductive Cyclization
Class-level inference
Higher cyclization yield vs. unsubstituted bis(2-cyanoethyl)amine
Benzyl substitution may enhance 1,5-diazacyclooctane formation under catalytic hydrogenation
Trend reported in literature; exact yields and conditions not detailed
Catalytic Hydrogenation Reductive Cyclization Heterocycle Synthesis

Research & Industrial Application Scenarios


N-Benzyl-1,5-Diazacyclooctane via Reductive Cyclization

3-[Benzyl(2-cyanoethyl)amino]propanenitrile is the preferred substrate for the preparation of N-benzyl-substituted 1,5-diazacyclooctane frameworks. The presence of the benzyl group on the nitrogen atom has been shown to enhance the yield of the reductive cyclization process compared to using unsubstituted bis(2-cyanoethyl)amine [1]. This makes the compound a strategic choice for medicinal chemistry programs exploring diazacyclooctane-based scaffolds, where the benzyl group can serve as a protecting group or be subsequently removed to reveal a secondary amine for further functionalization.

N-Benzyl-3-aminopyrrolidine-2,5-dione Preparation

This compound serves as a key starting material in the synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one, which are valuable intermediates in pharmaceutical research . The cyanoethyl groups can be transformed into the corresponding amines or incorporated into heterocyclic rings, and the pre-installed benzyl group provides a handle for further modification. Procurement of this specific intermediate bypasses multiple synthetic steps and ensures a high degree of structural fidelity in the final target molecule.

Nitrile Reduction to N-Benzyl-Bis(3-Aminopropyl)Amine

The reduction of the two cyanoethyl groups in 3-[Benzyl(2-cyanoethyl)amino]propanenitrile yields N-benzyl-bis(3-aminopropyl)amine, a symmetrical diamine with applications as a crosslinking agent or epoxy curing agent in polymer chemistry [2]. The benzyl group confers specific solubility and reactivity characteristics to the diamine that are distinct from those of aliphatic or aromatic analogs. The solid nature of the starting nitrile facilitates its precise weighing for small-scale or pilot-scale reduction reactions, a practical advantage over liquid nitrile precursors.

Application
Selection Property
Validation Focus
N-Benzyl-1,5-diazacyclooctane synthesis
Benzyl-assisted reductive cyclization
Cyclization yield and scaffold formation selectivity
Pyrrolidine-dione intermediate preparation
Cyanoethyl group functionalization
Structural fidelity and multi-step sequence efficiency
N-Benzyl-bis(3-aminopropyl)amine production
Solid nitrile precursor for reduction
Precise weighing and amine formation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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